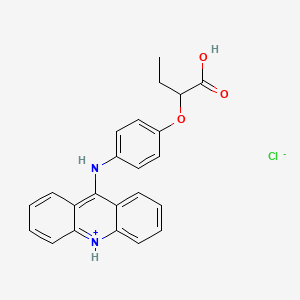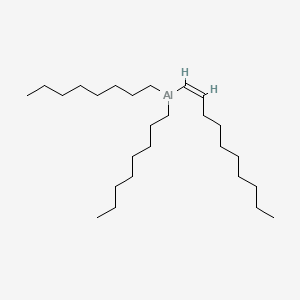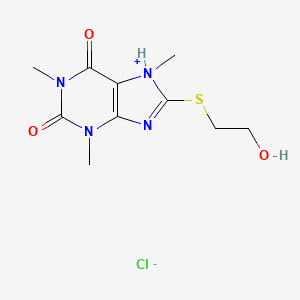
1,2-Ethanediamine, N-(2-aminoethyl)-, trihydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride is a chemical compound with the molecular formula C4H16F3N3 and a molecular weight of 163.19 g/mol. It is also known by its IUPAC name, N’-(2-aminoethyl)ethane-1,2-diamine;trihydrofluoride. This compound is characterized by the presence of ammonium and fluoride groups, making it a versatile reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride typically involves the reaction of ethylenediamine with hydrofluoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoride salt. The general reaction can be represented as follows:
[ \text{C}_2\text{H}_4(\text{NH}_2)_2 + 3\text{HF} \rightarrow \text{C}4\text{H}{16}\text{F}_3\text{N}_3 ]
Industrial Production Methods
In industrial settings, the production of N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride involves large-scale reactions with stringent quality control measures. The process includes the purification of raw materials, precise control of reaction parameters, and the use of advanced equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield simpler amines.
Substitution: The ammonium groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted amines, fluorinated compounds, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, alter protein conformation, and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with similar reactivity but lacks the fluoride groups.
N,N-Dimethylethylenediamine: Contains methyl groups instead of ammonium groups, leading to different reactivity.
1,2-Diaminoethane: Another diamine with similar properties but different applications.
Uniqueness
N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride is unique due to its trifluoride groups, which impart distinct chemical properties and reactivity. This makes it a valuable reagent in various chemical and biological applications.
Properties
CAS No. |
68444-11-1 |
|---|---|
Molecular Formula |
C4H16F3N3 |
Molecular Weight |
163.19 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;trihydrofluoride |
InChI |
InChI=1S/C4H13N3.3FH/c5-1-3-7-4-2-6;;;/h7H,1-6H2;3*1H |
InChI Key |
HNOFHOVMZQLQHP-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCN)N.F.F.F |
Related CAS |
111-40-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


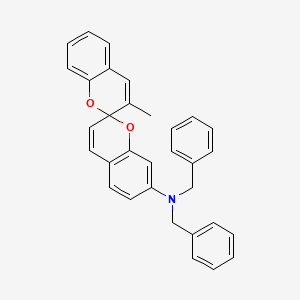
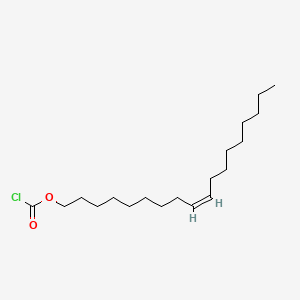

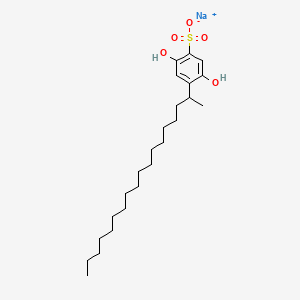
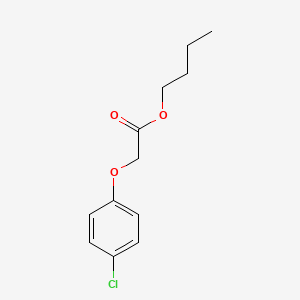
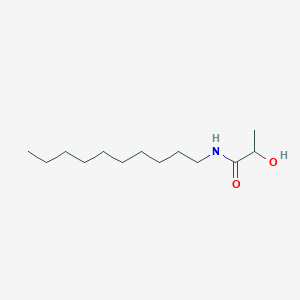
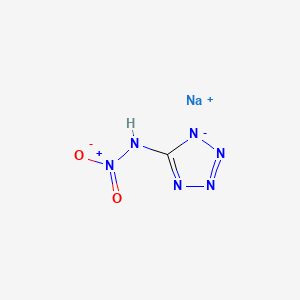
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)
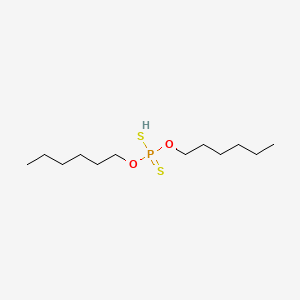

![2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl-](/img/structure/B13761701.png)
